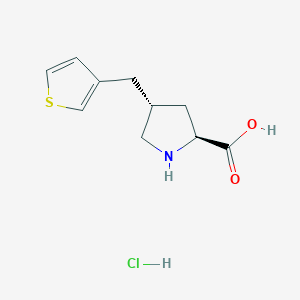

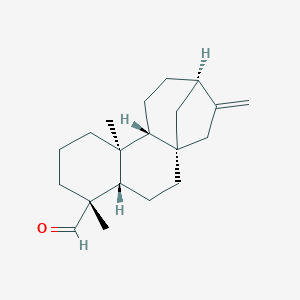

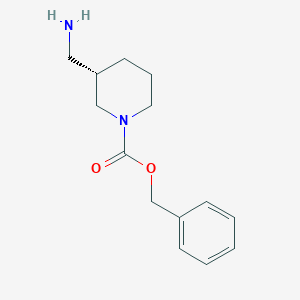

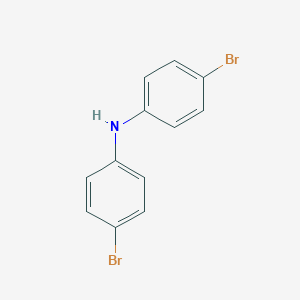

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of molecules that have been extensively researched for their chemical and biological properties. Such compounds, featuring pyrrolidine rings and thiophene units, are of interest in the development of pharmaceuticals and materials due to their unique structural characteristics.

Synthesis Analysis

Synthesis of structurally related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of pyridine and pyrrolidine derivatives involves strategic functionalization and ring closure reactions, highlighting the complexity and versatility of synthetic approaches in this chemical domain (Al‐Refai et al., 2016).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's properties and reactivity. X-ray crystallography provides detailed insights, revealing the arrangement of atoms within the molecule and its stereochemistry. For example, studies have detailed the crystal structures of related compounds, showcasing the importance of molecular geometry in defining the compound's physical and chemical properties (Castiñeiras et al., 2018).

Chemical Reactions and Properties

Chemical reactivity studies involve examining how these compounds participate in various chemical transformations. This includes reactions such as ring-opening, functional group interconversions, and complexation with metals, which are essential for further derivatization or application of these molecules (Gazizov et al., 2015).

Aplicaciones Científicas De Investigación

Influenza Neuraminidase Inhibition

(Wang et al., 2001) explored the potential of pyrrolidine derivatives, similar in structure to (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, as inhibitors of influenza neuraminidase. They found that these compounds, specifically A-192558, showed potent inhibition of neuraminidase activity, suggesting therapeutic potential against influenza.

Anticancer Activity

In 2013, (Kumar et al.) conducted research on piperazine-2,6-dione derivatives, structurally related to the compound of interest, and evaluated them for anticancer activity. The synthesized compounds showed promising anticancer effects, indicating the potential for these types of compounds in cancer treatment.

Corrosion Inhibition

A study by (Chaitra et al., 2016) examined thiazole-based pyridine derivatives, which share structural similarities with the compound , for their ability to inhibit corrosion. They found these compounds to be effective in protecting steel surfaces against corrosion, suggesting a potential industrial application.

Antibacterial Activity

Research on carbapenem analogs, which are structurally related to (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, was conducted by (El-Gamal et al., 2011). They synthesized and evaluated new meropenem analogs for antibacterial activity against various bacterial strains, highlighting the potential of such compounds in combating bacterial infections.

Quantum Chemical Analysis

A 2020 study by (Devi et al.) focused on the quantum chemical analysis of pyrrolidine derivatives. Their research provided insights into the molecular properties and reactivity of compounds similar to (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, indicating the importance of such studies in understanding the chemical behavior of these molecules.

Propiedades

IUPAC Name |

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7;/h1-2,6,8-9,11H,3-5H2,(H,12,13);1H/t8-,9+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGBKFAJNTXLHH-RJUBDTSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CSC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

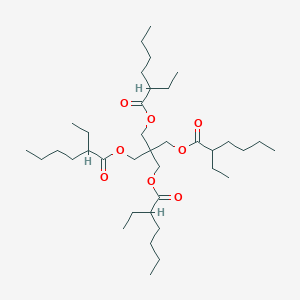

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)

![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)